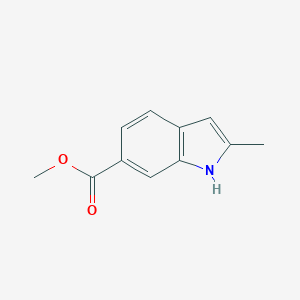

Methyl 2-methyl-1H-indole-6-carboxylate

概要

説明

“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The molecular formula of “this compound” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

“this compound” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .科学的研究の応用

Synthesis and Conformational Studies

Research on Methyl 2-methyl-1H-indole-6-carboxylate primarily focuses on its utility in synthesizing novel derivatives and studying their conformational behaviors, which are vital for pharmaceutical and chemical applications. Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogues, including this compound derivatives, for use in peptide/peptoid conformation elucidation. These derivatives were designed to limit the conformational flexibility of the side chain, which is crucial for understanding peptide structure and function (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Synthetic Applications

The compound has been used as a precursor in various synthetic reactions. Rogness & Larock (2009) demonstrated its application in the synthesis of a novel indole-indolone ring system via a high-yielding annulation of arynes, showcasing the compound's versatility in generating complex molecules under mild conditions (Rogness & Larock, 2009). Another innovative approach by Akbari & Faryabi (2023) involved synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling, highlighting the efficiency of using this compound in synthesizing indole derivatives with good to excellent yields (Akbari & Faryabi, 2023).

Biological and Pharmaceutical Applications

In the pharmaceutical domain, Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and investigated their anti-cancer activity. These compounds, analogs of 3,3′-diindolylmethane, showed potential as antitumor agents against melanoma, renal, and breast cancer cell lines, underlining the therapeutic relevance of this compound derivatives (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Environmental Sensing Applications

Additionally, Liu et al. (2020) explored the use of methyl indole-4-carboxylate, a derivative, as a fluorescent and infrared probe for sensing local environments, particularly in protein structure and hydration studies. This research indicates the potential of this compound derivatives in environmental sensing, contributing to our understanding of molecular interactions in biological systems (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).

Safety and Hazards

将来の方向性

Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .

作用機序

Target of Action

Methyl 2-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .

Biochemical Pathways

Indole derivatives affect a variety of biochemical pathways. For example, they are involved in the inhibition of β-amyloid production, a key factor in Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .

Pharmacokinetics

It has been found that some indole derivatives can cross the blood-brain barrier, which suggests that they may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, they have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .

生化学分析

Biochemical Properties

Methyl 2-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it affects ion exchange and melatonin synthesis, indicating its potential impact on neurological functions . The compound’s high affinity for aldehydes suggests its involvement in various metabolic processes .

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown antiviral activity by inhibiting the replication of influenza A virus . Furthermore, its impact on melatonin synthesis suggests potential effects on circadian rhythms and sleep regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, modulating their activity. For instance, it inhibits the production of β-amyloid by interfering with the enzyme responsible for its synthesis . Additionally, it affects ion exchange processes, which can influence cellular homeostasis and signaling . These interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and other conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended experimental studies .

Dosage Effects in Animal Models

Studies on animal models have revealed that the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as antiviral and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolism of tryptophan, a precursor for several important biomolecules . The compound’s impact on metabolic flux and metabolite levels suggests its potential role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation in different tissues can influence its therapeutic efficacy and potential side effects

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its precise mode of action and potential therapeutic applications .

特性

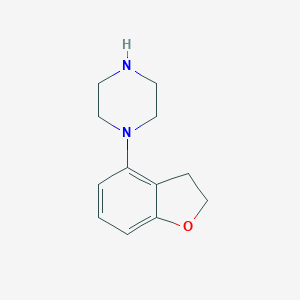

IUPAC Name |

methyl 2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBSRRTTLVBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

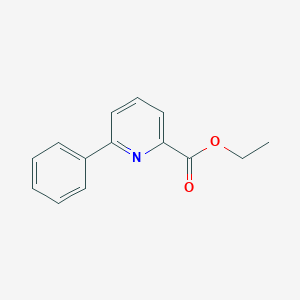

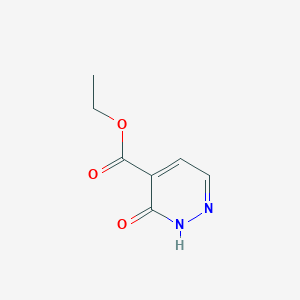

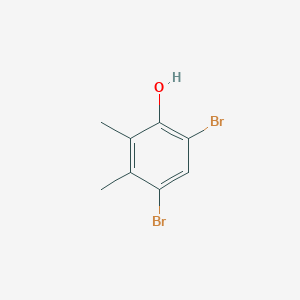

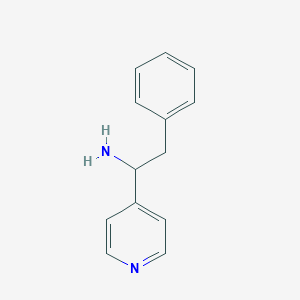

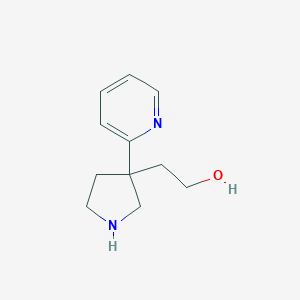

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。